![molecular formula C18H15O4P B1598515 Tris(4-hydroxyphenyl)phosphine oxide CAS No. 797-71-7](/img/structure/B1598515.png)
Tris(4-hydroxyphenyl)phosphine oxide
Overview
Description
Tris(4-hydroxyphenyl)phosphine oxide is a useful research compound. Its molecular formula is C18H15O4P and its molecular weight is 326.3 g/mol. The purity is usually 95%.
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Biological Activity
Tris(4-hydroxyphenyl)phosphine oxide (THPO) is a phosphine oxide compound recognized for its diverse applications in organic synthesis and materials science. Recent research has begun to uncover its potential biological activities, particularly in the fields of drug development and photodynamic therapy. This article reviews the biological activity of THPO, supported by data tables, case studies, and detailed research findings.
THPO is characterized by its three hydroxyl-substituted phenyl groups attached to a central phosphorus atom. Its chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of THPO has been investigated in various contexts, including its potential as an anticancer agent, its role in photodynamic therapy, and its application in magnetic resonance spectroscopy (MRS) as a probe.
Anticancer Activity
Recent studies have highlighted the potential of THPO derivatives in inhibiting cancer cell proliferation. For instance, aziridine phosphine oxides related to THPO demonstrated significant cytotoxic effects against human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating that these compounds could serve as promising candidates for anticancer drug development.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5 | HeLa | 25 | Induction of ROS and apoptosis |
Compound 7 | Ishikawa | 30 | Disruption of cell membrane integrity |
Photodynamic Therapy
THPO has been utilized as a photoinitiator in polymerization processes, which is crucial for developing photodynamic therapy agents. Its ability to generate reactive oxygen species (ROS) upon light activation enhances its efficacy in targeting cancer cells.
Case Study 1: In Vivo MRS Probe
A study evaluated the feasibility of using hydroxymethylphosphine oxide (a derivative of THPO) as a non-toxic probe for -MRS. The compound was administered to CF1 mice, where it demonstrated stability and non-toxicity. The results indicated that THPO could be effectively used to monitor drug distribution in vivo without significant metabolic alteration.
- Key Findings:
- No toxicity observed post-injection.
- Peak concentrations reached within 15-60 minutes.
- Excreted unchanged via urine.
Case Study 2: Antibacterial Activity
While primarily studied for anticancer properties, THPO derivatives also exhibited moderate antibacterial activity against strains such as Staphylococcus aureus. This suggests a broader spectrum of biological activity that warrants further exploration.
The mechanisms underlying the biological effects of THPO include:
- Induction of Apoptosis: Through ROS generation leading to DNA damage.
- Cell Cycle Arrest: Observed during studies involving cancer cell lines.
- Membrane Disruption: High concentrations have been shown to compromise cell membrane integrity.
Scientific Research Applications
Photoinitiators in Adhesives
Overview : THPPO serves as a photoinitiator in adhesive formulations, facilitating rapid curing processes when exposed to light.
- Mechanism : Upon UV irradiation, THPPO generates reactive species that initiate polymerization, leading to quick bonding and enhanced mechanical properties of adhesives.
- Application Example : It is particularly useful in the production of UV-cured adhesives for electronics and automotive industries, where strong adhesion and durability are critical .
Flame Retardants
Overview : THPPO is incorporated into polymer matrices as a flame retardant, improving the fire resistance of materials.
- Synthesis : A study synthesized hyperbranched rigid aromatic phosphorus-containing structures from THPPO, which were then added to epoxy resins at a 10 wt% loading. This incorporation significantly enhanced the flame-retardant properties of the epoxy .
- Performance : The resulting materials demonstrated improved thermal stability and reduced flammability, making them suitable for applications in construction and automotive sectors where fire safety is paramount.
Semiconductor Doping
Overview : THPPO has been explored for its potential in semiconductor doping processes.
- Doping Mechanism : In a study involving silicon substrates, THPPO was used to create macromolecules that act as phosphorus dopants. These dopants were successfully integrated into silicon through a self-assembled monolayer approach .
- Results : The electrical properties of the silicon substrate were enhanced post-doping, indicating that THPPO can effectively modify the electronic characteristics of semiconductors for improved device performance.
Chemical Synthesis and Methodology
Overview : The compound plays a significant role in organic synthesis methodologies.
- Reactivity : THPPO can participate in various reactions due to its hydroxyl groups, enabling the formation of complex organic structures.
- Case Study : A novel preparation method for high-purity tris(4-carboxybiphenyl)phosphine involved using THPPO as a precursor, showcasing its utility in synthetic organic chemistry .
Material Science Innovations
Overview : Research has indicated that THPPO can be used to develop new materials with unique properties.
- Hyperbranched Polymers : The synthesis of hyperbranched polymers incorporating THPPO has led to materials with enhanced mechanical strength and thermal stability. These materials have potential applications in coatings and composites .
- Polymer Blends : Mixtures of THPPO with novolac resins have been explored for their synergistic effects on curing agents, enhancing the overall performance of polymer systems .
Summary Table of Applications
Application Area | Description | Benefits |
---|---|---|
Photoinitiators | Used in UV-cured adhesives | Rapid curing, strong bonding |
Flame Retardants | Incorporated into polymers for fire resistance | Improved thermal stability and reduced flammability |
Semiconductor Doping | Acts as a phosphorus dopant in silicon substrates | Enhanced electrical properties |
Chemical Synthesis | Serves as a precursor in organic synthesis methodologies | Enables formation of complex organic structures |
Material Science | Development of hyperbranched polymers | Enhanced mechanical strength and stability |
Properties
IUPAC Name |
4-bis(4-hydroxyphenyl)phosphorylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O4P/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,19-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBQOLBVWODAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400433 | |
Record name | TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797-71-7 | |
Record name | Tris(4-hydroxyphenyl)phosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=797-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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